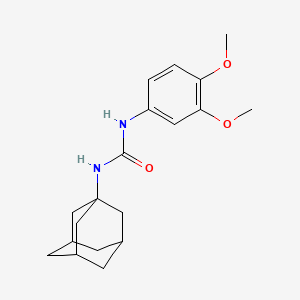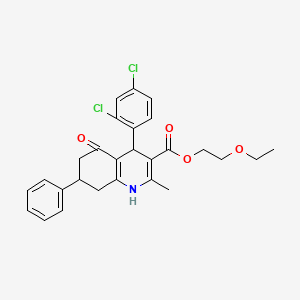![molecular formula C19H21N3O2 B5123936 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in 1976 and has since been used to study the mechanisms of Parkinson's disease. MPTP has been found to be toxic to dopaminergic neurons in the brain, leading to the development of Parkinson's-like symptoms in humans and animals.
作用机制
The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin. MPP+ is taken up by dopaminergic neurons in the brain and disrupts their normal function, leading to cell death and the development of Parkinson's-like symptoms.
Biochemical and Physiological Effects
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has been found to cause a range of biochemical and physiological effects in the brain. It has been shown to decrease dopamine levels, increase oxidative stress, and induce inflammation in the brain. These effects contribute to the development of Parkinson's-like symptoms.
实验室实验的优点和局限性
One advantage of using N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide in lab experiments is that it reliably induces Parkinson's-like symptoms in animals, making it a useful tool for studying the disease. However, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is toxic and requires careful handling to avoid exposure. Additionally, the effects of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide on the brain may not fully replicate the complex mechanisms of Parkinson's disease in humans.
未来方向
There are several future directions for research involving N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide. One area of interest is the development of new drugs and treatments for Parkinson's disease based on the mechanisms of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide toxicity. Another area of research is the use of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide as a tool to study the effects of environmental toxins and other compounds on the brain. Additionally, further research is needed to fully understand the complex mechanisms of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide toxicity and its relationship to Parkinson's disease.
合成方法
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is synthesized by reacting 4-methyl-1-piperidinylmagnesium bromide with 3-nitrobenzoyl chloride, followed by reduction with iron powder and acetic acid. The resulting compound is then reacted with nicotinoyl chloride to produce N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide.
科学研究应用
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. It has been found to be toxic to dopaminergic neurons in the brain, leading to the development of Parkinson's-like symptoms in humans and animals. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has also been used to study the effects of drugs and other compounds on the brain and nervous system.
属性
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-10-22(11-8-14)19(24)15-4-2-6-17(12-15)21-18(23)16-5-3-9-20-13-16/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBAOKJKNNGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)

![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)